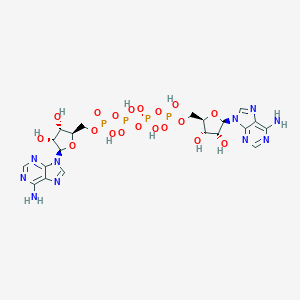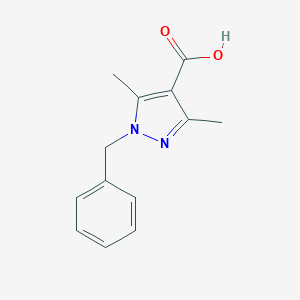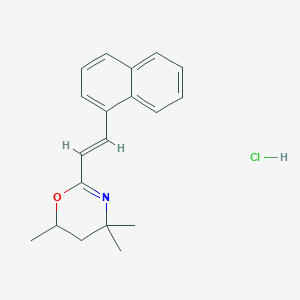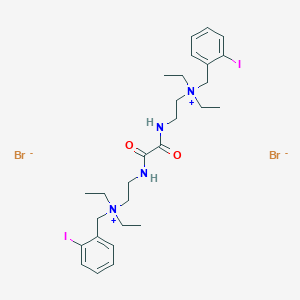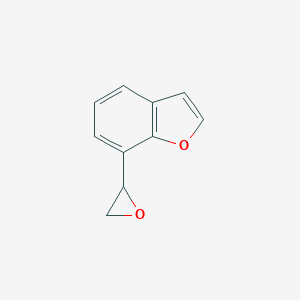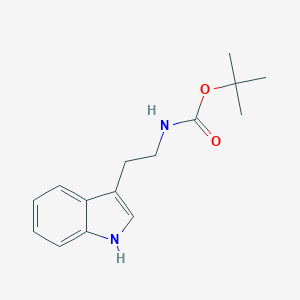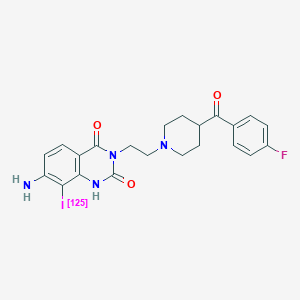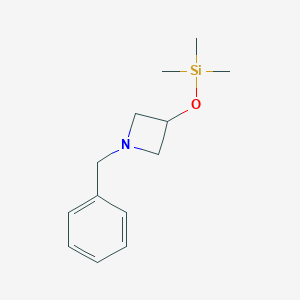
1-Benzyl-3-trimethylsilyloxy-azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-3-trimethylsilyloxy-azetidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the azetidine family and is commonly used in organic synthesis as a building block for various complex molecules. In
Aplicaciones Científicas De Investigación
1-Benzyl-3-trimethylsilyloxy-azetidine has various applications in scientific research. It is commonly used as a building block for the synthesis of complex molecules such as alkaloids, peptides, and natural products. It has also been used in the development of new drugs and pharmaceuticals due to its potential therapeutic properties. Additionally, 1-Benzyl-3-trimethylsilyloxy-azetidine has been used in the development of new materials for various applications such as drug delivery systems and sensors.
Mecanismo De Acción
The mechanism of action of 1-Benzyl-3-trimethylsilyloxy-azetidine is not well understood. However, it is believed to work by inhibiting certain enzymes and proteins in the body that are involved in various biological processes. This inhibition can lead to a variety of physiological effects, including changes in cellular signaling pathways, gene expression, and metabolism.
Efectos Bioquímicos Y Fisiológicos
1-Benzyl-3-trimethylsilyloxy-azetidine has been shown to have various biochemical and physiological effects. It has been found to have anti-inflammatory, anti-tumor, and anti-microbial properties. Additionally, it has been shown to improve insulin sensitivity and glucose metabolism in animal models, making it a potential therapeutic agent for the treatment of diabetes. However, further research is needed to fully understand the biochemical and physiological effects of 1-Benzyl-3-trimethylsilyloxy-azetidine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-Benzyl-3-trimethylsilyloxy-azetidine in lab experiments is its ease of synthesis. The synthesis method is simple and produces high yields, making it a cost-effective option for researchers. Additionally, 1-Benzyl-3-trimethylsilyloxy-azetidine has a variety of applications in various fields, making it a versatile compound for scientific research. However, one limitation of using 1-Benzyl-3-trimethylsilyloxy-azetidine is its potential toxicity. Further research is needed to fully understand the toxicity of this compound and its potential effects on human health.
Direcciones Futuras
There are several future directions for the research and development of 1-Benzyl-3-trimethylsilyloxy-azetidine. One potential direction is the further exploration of its therapeutic properties, particularly in the treatment of diabetes and other metabolic disorders. Additionally, 1-Benzyl-3-trimethylsilyloxy-azetidine could be used in the development of new materials for drug delivery systems and sensors. Further research is also needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Métodos De Síntesis
The synthesis of 1-Benzyl-3-trimethylsilyloxy-azetidine involves the reaction of benzylamine with trimethylsilyl chloride in the presence of sodium hydride. The reaction takes place in anhydrous conditions and produces 1-Benzyl-3-trimethylsilyloxy-azetidine as the final product. This method has been widely used for the synthesis of 1-Benzyl-3-trimethylsilyloxy-azetidine due to its simplicity and high yield.
Propiedades
Número CAS |
111043-42-6 |
|---|---|
Nombre del producto |
1-Benzyl-3-trimethylsilyloxy-azetidine |
Fórmula molecular |
C13H21NOSi |
Peso molecular |
235.4 g/mol |
Nombre IUPAC |
(1-benzylazetidin-3-yl)oxy-trimethylsilane |
InChI |
InChI=1S/C13H21NOSi/c1-16(2,3)15-13-10-14(11-13)9-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3 |
Clave InChI |
GGTBVKOJUABMSG-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)OC1CN(C1)CC2=CC=CC=C2 |
SMILES canónico |
C[Si](C)(C)OC1CN(C1)CC2=CC=CC=C2 |
Sinónimos |
1-BENZYL-3-(TRIMETHYLSILOXY)AZETIDINE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



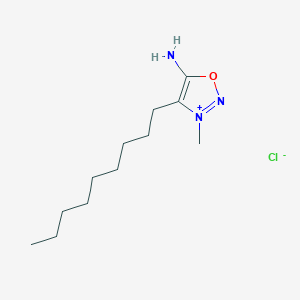
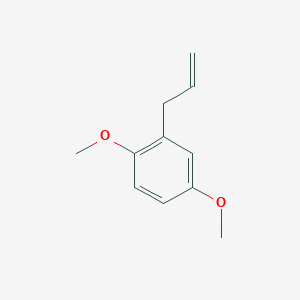
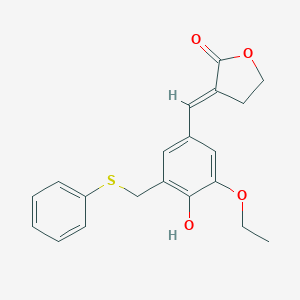
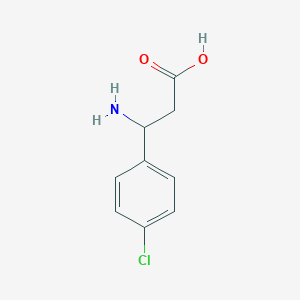
![N-Benzyl-4-[5-[4-(benzylamino)phenyl]-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B26284.png)
![[(2R,4S,4aR,7aS,7bR)-4-hydroxy-3-(hydroxymethyl)-6,6,7b-trimethyl-2,4,4a,5,7,7a-hexahydro-1H-cyclobuta[e]inden-2-yl] 3-chloro-6-hydroxy-4-methoxy-2-methylbenzoate](/img/structure/B26287.png)
